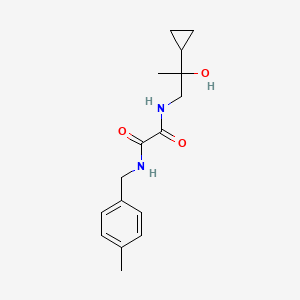
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I transcription. This molecule has gained significant attention in recent years due to its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles are pivotal in drug design due to their structural diversity and presence in a significant portion of FDA-approved pharmaceuticals. These compounds are essential for developing new medications with various biological activities. Research into nitrogen heterocycles, their substitution patterns, and structural diversity is crucial for understanding and expanding the scope of pharmaceutical applications (Vitaku, Smith, & Njardarson, 2014).
Cyclopropane-containing Compounds in Drug Development
Cyclopropane and its derivatives are gaining attention in drug development for their unique chemical properties and the ability to improve pharmacokinetic and pharmacodynamic profiles of drugs. The synthesis and applications of these compounds, including methods of cyclopropanation and their use in fragrance chemistry and drug synthesis, are areas of active research. These studies highlight the versatility and potential of cyclopropane-containing compounds in creating novel therapeutic agents with enhanced efficacy and safety profiles (Schröder, 2014).
Emerging Techniques in Chemical Synthesis
Emerging methods in the synthesis of complex molecules, including oxyfunctionalization of CH2-groups adjacent to three-membered rings, are crucial for developing new pharmacologically active compounds. These techniques offer pathways to synthesize novel structures with potential therapeutic applications, indicating a promising direction for future research in drug development (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Propiedades
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxypropyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-3-5-12(6-4-11)9-17-14(19)15(20)18-10-16(2,21)13-7-8-13/h3-6,13,21H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNUQRIVGQBNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

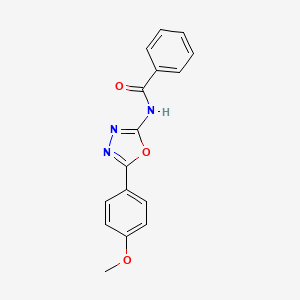
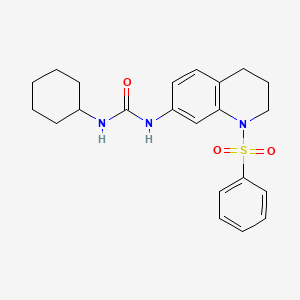
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)
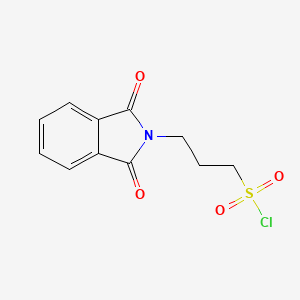


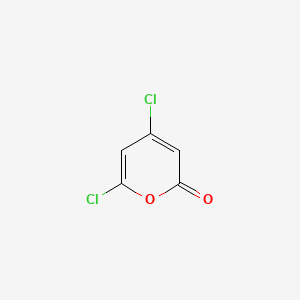
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)
![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)
methyl]amino}acetic acid](/img/structure/B2629622.png)
![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629624.png)
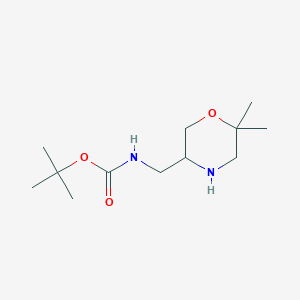
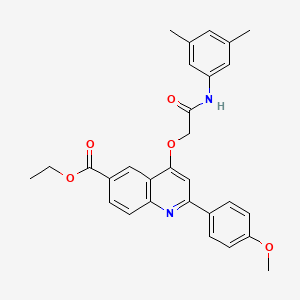
![1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2629629.png)